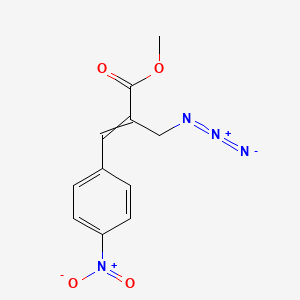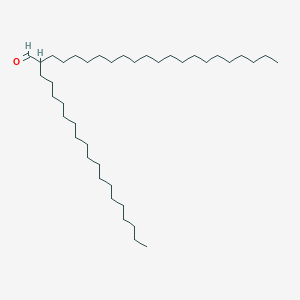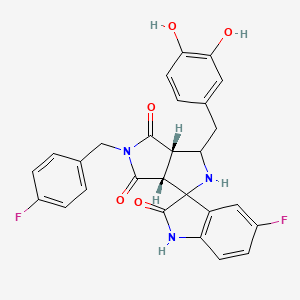
C27H21F2N3O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)-: undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline compounds .
科学的研究の応用
1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)-: has several scientific research applications, including:
作用機序
The mechanism of action of 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- include other quinoline derivatives and cyclopropane-containing molecules . Examples include:
- Quinoline-4-carboxamide derivatives
- Cyclopropane-1,1-dicarboxylic acid derivatives
- Fluoroquinolines
Uniqueness
The uniqueness of 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C27H21F2N3O5 |
|---|---|
分子量 |
505.5 g/mol |
IUPAC名 |
(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-5-[(4-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H21F2N3O5/c28-15-4-1-13(2-5-15)12-32-24(35)22-19(9-14-3-8-20(33)21(34)10-14)31-27(23(22)25(32)36)17-11-16(29)6-7-18(17)30-26(27)37/h1-8,10-11,19,22-23,31,33-34H,9,12H2,(H,30,37)/t19?,22-,23+,27?/m1/s1 |
InChIキー |
QSOUOPFFXZGRBD-OHXFUWEMSA-N |
異性体SMILES |
C1=CC(=CC=C1CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC6=CC(=C(C=C6)O)O)F |
正規SMILES |
C1=CC(=CC=C1CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC6=CC(=C(C=C6)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12628843.png)
![(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B12628850.png)
![3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12628865.png)
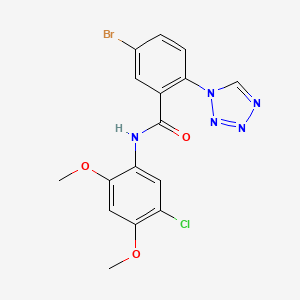

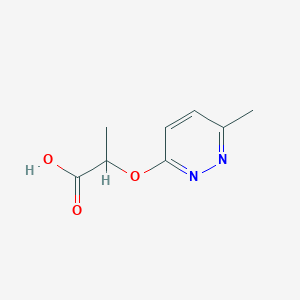
![9-oxabicyclo[6.1.0]non-6-en-2-one](/img/structure/B12628882.png)
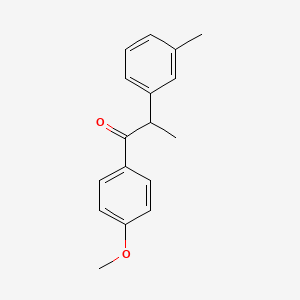
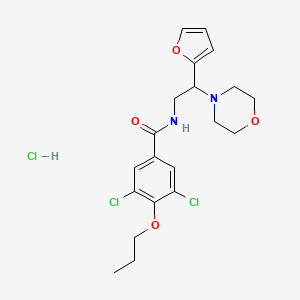
![Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628906.png)
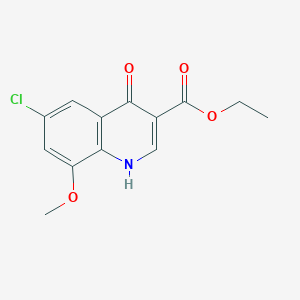
![N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine](/img/structure/B12628925.png)
